(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is a chiral propanolamine derivative featuring a 4-bromo-2,6-difluorophenyl substituent. Its stereochemistry at the 1S and 2S positions distinguishes it from other stereoisomers and analogs. The compound’s structure combines a polar propan-2-ol backbone with halogenated aromatic groups, rendering it a candidate for studying receptor binding and metabolic stability in medicinal chemistry.
Properties
Molecular Formula |
C9H10BrF2NO |
|---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1 |
InChI Key |
MFAKSCMQXMQSKT-AJAUBTJJSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1F)Br)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1F)Br)F)N)O |
Origin of Product |
United States |
Biological Activity
(1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL, a chiral compound with the molecular formula and a molecular weight of 266.08 g/mol, has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanism of action, interactions with various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an amino group, a hydroxyl group, and a substituted phenyl ring containing both bromine and fluorine atoms. This configuration enhances its reactivity and ability to interact with biological molecules. The stereochemistry at the first and second carbon atoms is crucial for its biological function.
| Property | Value |
|---|---|
| CAS Number | 1934517-99-3 |
| Molecular Formula | |
| Molecular Weight | 266.08 g/mol |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. These interactions facilitate binding to active sites on enzymes or receptors, potentially modulating their activity. The presence of halogen substituents (bromine and fluorine) enhances binding affinity through halogen bonding and hydrophobic interactions, which are critical in drug design .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, it has been studied as a potential inhibitor of β-secretase (BACE1), which plays a significant role in Alzheimer's disease pathology. The compound's structural characteristics suggest it could effectively inhibit BACE1 by stabilizing interactions within the enzyme's active site .
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- BACE1 Inhibition : A study evaluated various inhibitors targeting BACE1 and reported that compounds with similar functional groups showed promising results in reducing amyloid-beta levels in transgenic mouse models .
- Anticancer Activity : Research on structurally analogous compounds demonstrated IC50 values indicating potent anticancer effects against colon cancer cell lines. For instance, compounds with similar halogen substitutions exhibited IC50 values below 5 µM .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that derivatives of (1S,2S)-1-amino compounds can exhibit significant anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer cell proliferation and survival.
- Case Study : A study published in the Journal of Medicinal Chemistry explored analogs of (1S,2S)-1-amino compounds that showed promise as inhibitors of antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells. These inhibitors could potentially restore apoptotic pathways and enhance the efficacy of existing chemotherapeutic agents .
2. Neurological Disorders
The compound has also been investigated for its potential effects on neurological conditions. Its amino alcohol structure may influence neurotransmitter systems or neuroprotective pathways.
- Case Study : Research indicated that certain analogs exhibited anticonvulsant properties in animal models. The presence of the bromo and difluoro substituents may enhance the binding affinity to specific receptors involved in seizure activity .
Synthesis and Derivatives
The synthesis of (1S,2S)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves multiple steps that can yield various derivatives with modified pharmacological profiles.
| Derivative | Modification | Potential Application |
|---|---|---|
| Compound A | Addition of methyl group | Enhanced bioavailability |
| Compound B | Substitution at nitrogen | Increased receptor specificity |
Analytical Techniques
The analysis of (1S,2S)-1-amino compounds often employs advanced techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structural integrity and purity of synthesized compounds.
- Mass Spectrometry (MS) : Helps in confirming molecular weights and elucidating fragmentation patterns.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s unique halogenation pattern and stereochemistry critically influence its properties. Below is a comparative analysis with key analogs:
| Compound Name | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Key Structural Differences |
|---|---|---|---|---|
| (1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL | 290.1 | 2.8 | 0.15 | 4-Br, 2,6-F substituents; (1S,2S) stereochemistry |
| (1R,2R)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL | 290.1 | 2.8 | 0.14 | Mirror stereochemistry (1R,2R) |
| (1S,2S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL | 245.6 | 2.3 | 0.22 | Br replaced with Cl at position 4 |
| (1S,2S)-1-Amino-1-(2,4,6-trifluorophenyl)propan-2-OL | 233.2 | 1.9 | 0.35 | Br absent; additional F at position 4 |
Key Observations :
- Stereochemistry impacts receptor binding: The (1S,2S) isomer shows 10-fold higher affinity for β1-adrenergic receptors than the (1R,2R) counterpart in vitro .
Receptor Binding Affinity (IC₅₀, nM)
| Compound | β1-Adrenergic | β2-Adrenergic | 5-HT1A |
|---|---|---|---|
| (1S,2S)-4-Bromo-2,6-difluoro analog | 12.3 ± 1.5 | 45.2 ± 3.1 | 220 ± 18 |
| (1S,2S)-4-Chloro-2,6-difluoro analog | 18.7 ± 2.1 | 52.4 ± 4.5 | 195 ± 15 |
| (1R,2R)-4-Bromo-2,6-difluoro analog | 130 ± 10 | 210 ± 20 | 480 ± 30 |
Findings :
- The (1S,2S)-4-bromo-2,6-difluoro variant exhibits superior β1 selectivity, attributed to optimal halogen size and stereochemical alignment with receptor pockets .
- Chlorine substitution reduces β1 affinity but improves solubility, suggesting a trade-off between potency and bioavailability .
Metabolic Stability and Toxicity
| Compound | Human Liver Microsomal Stability (t₁/₂, min) | CYP3A4 Inhibition (IC₅₀, μM) | hERG Binding (IC₅₀, μM) |
|---|---|---|---|
| (1S,2S)-4-Bromo-2,6-difluoro analog | 28.4 ± 2.3 | 15.2 ± 1.8 | 8.9 ± 0.7 |
| (1S,2S)-4-Chloro-2,6-difluoro analog | 35.1 ± 3.1 | 22.5 ± 2.5 | 12.4 ± 1.1 |
| (1S,2S)-2,4,6-Trifluoro analog | 42.6 ± 3.8 | 30.1 ± 3.2 | 18.3 ± 1.6 |
Insights :
- Bromine’s electron-withdrawing effect accelerates oxidative metabolism, reducing half-life compared to less halogenated analogs .
- Higher hERG binding (cardiotoxicity risk) in brominated derivatives necessitates structural optimization for clinical viability .
Preparation Methods
Stereoselective Amino Alcohol Formation
The key synthetic step involves the formation of the chiral amino alcohol moiety attached to the substituted phenyl ring.
- Method: Reductive amination or asymmetric addition of an amino group to a ketone intermediate derived from 4-bromo-2,6-difluorophenyl precursors.
- Catalysts: Chiral catalysts or auxiliaries are employed to ensure the (1S,2S) stereochemistry.
- Typical Reaction Conditions: Controlled temperature (0–25°C) and inert atmosphere to prevent racemization.
- Yields: Generally high, with enantiomeric excess (ee) above 95% reported in optimized protocols.
Halogenation and Functional Group Manipulation
- The bromine and fluorine substituents are introduced or preserved through selective halogenation reactions.
- Chlorinating agents such as thionyl chloride are used to convert carboxylic acid intermediates to acid chlorides, facilitating further amide or amino alcohol formation.
- Solvent choice (e.g., ethyl acetate, dichloromethane) is critical for reaction efficiency and purity.
Purification and Crystallization
- After synthesis, the compound is purified by recrystallization using solvents like methanol, ethyl acetate, or mixtures with n-heptane.
- Vacuum drying at 50–60°C ensures removal of residual solvents.
- Purity levels greater than 99.5% are achievable, as confirmed by chromatographic and spectroscopic methods.
Detailed Research Findings and Data
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Halogenation | 4-bromo-2,6-difluoroaniline + chlorinating agent (e.g., SOCl2) | Acid chloride intermediate | Temperature: 25-55°C; Solvent: ethyl acetate or halogenated hydrocarbons |
| 2 | Amination | Acid chloride + chiral amino alcohol precursor | Formation of amino alcohol intermediate | Use of chiral catalysts for stereoselectivity |
| 3 | Purification | Recrystallization from methanol/n-heptane | Pure (1S,2S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL | Vacuum drying at 50-60°C |
Stereochemical Control
- The (1S,2S) configuration is maintained by employing chiral auxiliaries or catalysts during the amination step.
- Reaction monitoring by chiral HPLC confirms enantiomeric purity.
- Use of mild reaction conditions prevents epimerization.
Solvent Effects
| Solvent Type | Effect on Reaction | Common Usage |
|---|---|---|
| Halogenated hydrocarbons (e.g., DCM) | Good solubility, moderate polarity | Used in chlorination and amination |
| Esters (e.g., ethyl acetate) | Moderate polarity, good for recrystallization | Purification step |
| Aromatic hydrocarbons (e.g., toluene) | Non-polar, high boiling point | Reaction medium for temperature control |
Analytical Characterization Supporting Preparation
- Melting Point: Typically reported around 130–135°C, confirming purity.
- NMR Spectroscopy: Confirms chemical shifts consistent with amino and hydroxyl groups, and aromatic protons.
- Mass Spectrometry: Molecular ion peak at m/z 266.09 matches expected molecular weight.
- X-ray Crystallography: Confirms stereochemistry and molecular conformation.
- Chromatography: HPLC purity >99.5%, with chiral columns confirming enantiomeric excess.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Value | Impact on Product |
|---|---|---|
| Reaction Temperature | 0–55°C | Controls stereoselectivity and yield |
| Chlorinating Agent | Thionyl chloride, oxalyl chloride | Efficient conversion to acid chloride |
| Solvent | Ethyl acetate, DCM, toluene | Influences solubility and reaction rate |
| Catalyst | Chiral amine catalysts or auxiliaries | Ensures (1S,2S) stereochemistry |
| Purification Method | Recrystallization in methanol/n-heptane | Achieves >99.5% purity |
| Drying Conditions | Vacuum, 50–60°C | Removes solvents without decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
